molecular formula C5H8O B2429827 1-Ethenylcyclopropan-1-ol CAS No. 22935-31-5

1-Ethenylcyclopropan-1-ol

Cat. No.: B2429827
CAS No.: 22935-31-5
M. Wt: 84.118
InChI Key: YVFKCLVVUXZYJI-UHFFFAOYSA-N
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Description

1-Ethenylcyclopropan-1-ol is an organic compound with the molecular formula C₅H₈O It is characterized by a cyclopropane ring substituted with a hydroxyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopropan-1-ol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to form a saturated cyclopropane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropanol derivatives.

    Substitution: Formation of cyclopropyl halides.

Scientific Research Applications

1-Ethenylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethenylcyclopropan-1-ol involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of carbonyl compounds. In biological systems, its derivatives may interact with cellular enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

    Cyclopropanol: Similar in structure but lacks the ethenyl group.

    Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

    1-Methylcyclopropanol: Substituted with a methyl group instead of an ethenyl group.

Uniqueness: 1-Ethenylcyclopropan-1-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

1-ethenylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(6)3-4-5/h2,6H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFKCLVVUXZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22935-31-5
Record name 1-ethenylcyclopropan-1-ol
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